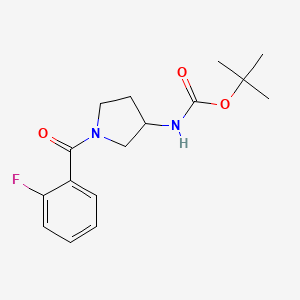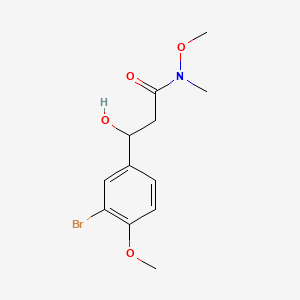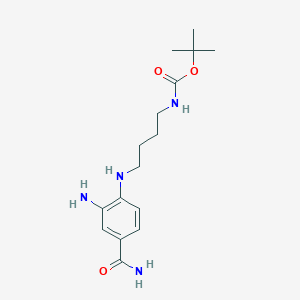
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a butyl chain substituted with an amino group and a carbamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-aminobutylamine and 2-amino-4-carbamoylphenylamine.
Formation of Carbamate: The intermediate compounds are reacted with tert-butyl chloroformate under basic conditions to form the carbamate linkage.
Coupling Reaction: The final step involves coupling the carbamate intermediate with the butyl chain, which is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates with different functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in studies to modify proteins and study their functions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry:
Polymer Production: Utilized in the production of polymers with specific properties.
Material Science: Investigated for its applications in the development of new materials with unique characteristics.
作用機序
The mechanism of action of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl carbamate moiety, they differ in the nature of the substituents attached to the carbamate group. For example, tert-Butyl (4-aminocyclohexyl)carbamate has a cyclohexyl ring, whereas tert-Butyl (2-aminophenyl)carbamate has a phenyl ring.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents. For instance, the presence of an amino group in tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate can influence its reactivity in nucleophilic substitution reactions.
- Applications: The applications of these compounds can also differ. While this compound is explored for its potential in drug development, tert-Butyl (4-aminocyclohexyl)carbamate may be used in polymer production.
特性
分子式 |
C16H26N4O3 |
|---|---|
分子量 |
322.40 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-amino-4-carbamoylanilino)butyl]carbamate |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)20-9-5-4-8-19-13-7-6-11(14(18)21)10-12(13)17/h6-7,10,19H,4-5,8-9,17H2,1-3H3,(H2,18,21)(H,20,22) |
InChIキー |
XUVTWZIPJZCPAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C(C=C(C=C1)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


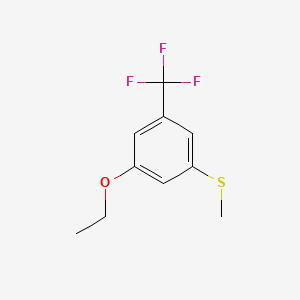
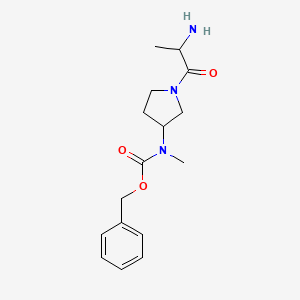
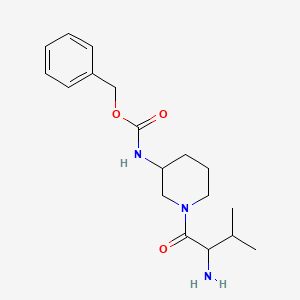
![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)
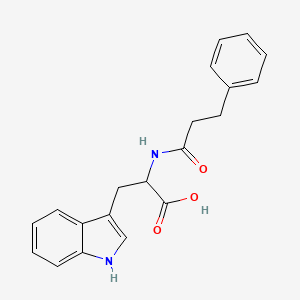
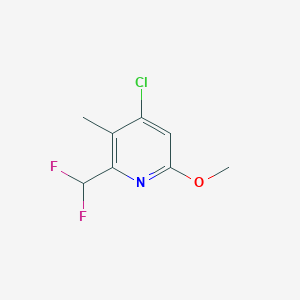
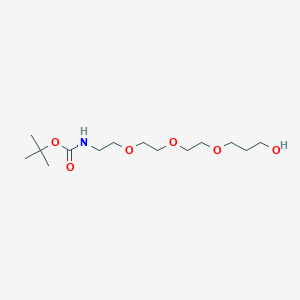
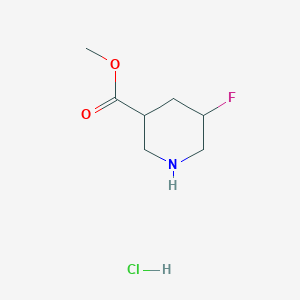
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)

![Tert-butyl 3-[2-bromo-5-(3,5-dimethyl-1,2-oxazol-4-yl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14774860.png)

